1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
Description
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a pyrimidine-piperidine hybrid compound with the molecular formula C₁₁H₁₈ClN₅O and a molecular weight of 271.75 g/mol . It features a 4-amino-6-methylpyrimidin-2-yl substituent attached to the piperidine-4-carboxamide backbone, with a hydrochloride salt enhancing its solubility and stability. This compound is cataloged under MDL number MFCD24387567 and is available at ≥95% purity .
Properties
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.ClH/c1-7-6-9(12)15-11(14-7)16-4-2-8(3-5-16)10(13)17;/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBZFXSOJLOLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival.
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound primarily affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is often deregulated in cancer, and inhibitors of PKB, like this compound, can potentially serve as antitumor agents. The inhibition of PKB leads to a decrease in the phosphorylation of several downstream targets, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Biochemical Analysis
Biochemical Properties
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase B (PKB or Akt). This compound interacts with enzymes, proteins, and other biomolecules involved in intracellular signaling pathways. Specifically, it binds to the ATP-binding site of PKB, inhibiting its activity and thereby affecting downstream signaling pathways. This interaction is crucial for its potential use as an antitumor agent, as PKB is often deregulated in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, this compound can induce apoptosis in cancer cells, reduce cell proliferation, and alter metabolic pathways. Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of PKB. This inhibition leads to a cascade of downstream effects, including the inhibition of mTOR signaling, which is critical for cell growth and survival. The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of PKB activity and continued induction of apoptosis in cancer cells. The stability and degradation of the compound should be carefully monitored to ensure consistent results in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity and induces apoptosis without significant toxicity. At higher doses, toxic effects may be observed, including adverse effects on normal cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily related to its role as a PKB inhibitor. It interacts with enzymes and cofactors involved in the phosphorylation and dephosphorylation of PKB and other signaling proteins. This interaction affects metabolic flux and the levels of various metabolites, contributing to its overall biochemical effects. The compound’s metabolism and clearance from the body are also important considerations for its potential therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution within tissues can affect its efficacy and toxicity, with accumulation in specific organs potentially leading to adverse effects. Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with PKB and other biomolecules, affecting its overall biochemical and cellular effects.
Biological Activity
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and implications for cancer treatment, drawing on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and an amide functional group. The structural formula can be represented as follows:
Table 1: Structural Features
| Component | Description |
|---|---|
| Piperidine Ring | Six-membered saturated nitrogen-containing ring |
| Pyrimidine Moiety | Six-membered ring with two nitrogen atoms |
| Amide Group | Functional group characterized by a carbonyl adjacent to a nitrogen |
Antibacterial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antibacterial properties . A study evaluated various derivatives against bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. In vitro studies reported significant inhibition rates, with some derivatives achieving IC50 values as low as 2.14 µM compared to standard inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease or managing urea cycle disorders.
Cancer Therapy Potential
In silico studies have predicted that piperidine derivatives can interact with various biological targets linked to cancer pathways. The compound may inhibit tumor growth through mechanisms involving apoptosis induction or cell cycle arrest. Preliminary findings suggest its efficacy in preclinical models warrants further investigation.
Table 2: Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized piperidine derivatives demonstrated varying degrees of antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy against resistant strains .
- Enzyme Inhibition Assays : Research evaluating the inhibitory effects on AChE revealed that specific modifications to the piperidine structure could lead to improved binding affinity and selectivity, suggesting a pathway for developing new therapeutic agents .
- In Silico Predictions : Computational studies using tools like SwissTargetPrediction indicated that the compound could target multiple pathways relevant to cancer treatment, suggesting a broad spectrum of potential pharmacological applications .
Scientific Research Applications
Inhibition of Protein Kinase B (PKB/Akt)
One of the primary applications of this compound is its role as an inhibitor of Protein Kinase B (PKB), also known as Akt. PKB is a crucial signaling molecule involved in regulating cell survival, proliferation, and metabolism. Inhibitors of PKB have been explored for their potential in cancer therapy due to the role of aberrant PKB signaling in tumorigenesis.
- Selectivity and Potency : Research indicates that derivatives of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide exhibit high selectivity for PKB over other kinases such as PKA (Protein Kinase A). This selectivity is essential to minimize off-target effects and enhance therapeutic efficacy .
- In Vivo Efficacy : In animal models, these compounds have demonstrated significant antitumor activity, inhibiting the growth of human tumor xenografts at tolerable doses. The ability to modulate biomarkers associated with PKB signaling pathways further supports their potential therapeutic benefit .
SHP2 Inhibition
Another notable application of this compound lies in its effectiveness as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2). SHP2 plays a pivotal role in various signaling pathways, including those involved in cell growth and differentiation.
- Cancer Treatment : The inhibition of SHP2 has been linked to the treatment of hyperproliferative diseases such as cancer. Compounds derived from 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide have shown promising results in selectively inhibiting SHP2, which can lead to reduced ERK/MAPK pathway activation—an important pathway in cancer cell proliferation .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship of this compound is critical for optimizing its pharmacological properties:
| Compound Variation | Activity | Selectivity |
|---|---|---|
| 4-Amino Derivatives | High | PKB selective |
| Substituted Aromatic Rings | Variable | Decreased selectivity with larger groups |
| Amide Linker Variations | Improved potency | Enhanced bioavailability |
This table summarizes key findings from SAR studies that demonstrate how modifications to the chemical structure can impact the biological activity and selectivity of the compound against target kinases.
Case Studies and Research Findings
Several studies have documented the effectiveness of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride:
- Case Study 1 : In a study examining its effects on human tumor cells, this compound was found to significantly reduce cell viability at nanomolar concentrations, demonstrating its potential as a therapeutic agent against various cancers .
- Case Study 2 : Another investigation focused on its role as a SHP2 antagonist showed that treatment with this compound led to decreased cellular proliferation in models of hyperproliferative disorders, suggesting its utility beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differentiating features:
Analysis of Substituent Effects
Pyrimidine Ring Modifications
- Chlorine vs. Methyl/Amino Groups: The compound 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () replaces the 4-amino-6-methylpyrimidine in the target compound with a 2-amino-6-chloropyrimidine group.
- Pyrazolo[3,4-d]pyrimidine Core : The pyrazolo-pyrimidine derivative () replaces the pyrimidine ring with a fused pyrazole-pyrimidine system, which may enhance planar rigidity and π-π stacking interactions in biological targets .
Piperidine Carboxamide Backbone
- N-Methyl vs. Hydrochloride Salt: The free base 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide () lacks the hydrochloride salt present in the target compound, likely reducing its aqueous solubility .
- Bulky Aromatic Substituents : (R)-N-methyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () incorporates a bulky naphthalenyl group, which may improve lipophilicity and membrane permeability but could hinder target binding due to steric effects .
Complex Hybrid Structures
- LY2409881 hydrochloride () combines a pyrimidine ring with a benzo[b]thiophene moiety and a 4-methylpiperazine group. This structural complexity likely enhances selectivity for kinase targets but increases synthetic challenges compared to simpler pyrimidine-piperidine analogs .
Preparation Methods
Synthesis of the Pyrimidine Core
The initial step involves synthesizing the 4-amino-6-methylpyrimidine-2-yl fragment. This core can be obtained via cyclization of suitable precursors such as β-dicarbonyl compounds with amidines or guanidines under controlled conditions.
- Starting materials: 2,4-dichloro-6-methylpyrimidine derivatives or 2,4-diamino-6-methylpyrimidine precursors.
- Reaction conditions: Heating in polar solvents like ethanol or water with ammonia or methylamine to facilitate substitution and cyclization.
- Key reagents: Ammonia, methylamine, or other amines depending on the substitution pattern.
- The synthesis of 4-amino-6-methylpyrimidine derivatives often employs nucleophilic substitution on halogenated pyrimidines, followed by amination to introduce the amino group at position 4.
Construction of the Piperidine Ring
The piperidine moiety is typically introduced via nucleophilic substitution or reductive amination of suitable intermediates.
- Starting material: 4-cyanopiperidine hydrochloride or related nitrile derivatives.
- Reaction: Nucleophilic attack of the pyrimidine amino group on the nitrile carbon, followed by reduction to form the amino piperidine.
- Reagents: Lithium aluminum hydride (LiAlH₄) for reduction, or catalytic hydrogenation.
- Alternative route: Alkylation of protected piperidine derivatives with halogenated aromatic or heteroaromatic compounds, followed by deprotection.
- The synthesis of piperidine derivatives with amino substituents has been achieved via reductive amination or nucleophilic substitution, with reaction conditions optimized to prevent over-reduction or side reactions.
Formation of the Carboxamide Linkage
The key step involves coupling the amino-piperidine with the pyrimidine core to form the carboxamide linkage.
- Activation of the carboxylic acid or acid chloride precursor (e.g., via carbodiimide or thionyl chloride).
- Coupling with the amino group on the piperidine ring.
- Conditions include room temperature to mild heating, in solvents like DMF, DMSO, or dichloromethane.
- Amide formation is typically facilitated by coupling agents such as DCC or EDC, with the reaction monitored by TLC or HPLC to optimize yield.
Final Quaternization and Hydrochloride Salt Formation
The last step involves converting the free base into the hydrochloride salt:
- Procedure: Treatment of the free amide with hydrogen chloride gas or HCl in an appropriate solvent (e.g., ethanol or ether).
- Conditions: Usually performed at low temperature to prevent decomposition.
- Outcome: Formation of the hydrochloride salt, which enhances stability and solubility.
- The process for preparing the hydrochloride salt is straightforward, involving exposure of the free base to gaseous HCl or HCl solution, followed by crystallization.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Solvent | Yield/Notes |
|---|---|---|---|---|
| 1 | 2,4-dichloro-6-methylpyrimidine | Ammonia or methylamine, heat | Ethanol/water | Cyclization to pyrimidine core |
| 2 | 4-cyanopiperidine hydrochloride | LiAlH₄ or catalytic hydrogenation | THF or H₂ | Reduction to amino piperidine |
| 3 | Carboxylic acid or acid chloride | DCC/EDC coupling | DMF or DCM | Formation of carboxamide linkage |
| 4 | Free base | HCl gas or HCl solution | Ether/ethanol | Salt formation, crystallization |
Notes and Observations
- Reaction Optimization: Precise control of temperature, solvent, and reagent equivalents is crucial to maximize yield and purity.
- Solvent Choice: DMF and DMSO are preferred for coupling reactions due to their high polarity and ability to solubilize reactants.
- Safety Considerations: Use of hazardous reagents like LiAlH₄ and gaseous HCl requires appropriate safety protocols, including inert atmospheres and proper ventilation.
- Purification: Crystallization and chromatography are standard purification steps, with characterization confirmed via NMR, MS, and IR spectroscopy.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride?
Answer:
Synthesis optimization requires attention to reaction conditions (e.g., solvent selection, temperature, and catalyst use) and purification methods. For pyrimidine derivatives like this compound, coupling reactions between piperidine-4-carboxamide and substituted pyrimidine precursors are critical. Techniques such as column chromatography with gradient elution (e.g., methanol/dichloromethane) and recrystallization (using ethanol/water mixtures) can improve purity (>95% by HPLC) . Monitoring intermediates via TLC or HPLC ensures reaction progression. For scale-up, inert atmospheres (N₂/Ar) may prevent oxidation of sensitive functional groups .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolve 3D structure using SHELX software for refinement, particularly for confirming piperidine ring conformation and hydrogen bonding patterns .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals (e.g., methyl groups at δ ~2.4 ppm, pyrimidine protons at δ ~8.1 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~308) .
- Elemental analysis : Validate C/H/N/Cl composition within ±0.4% of theoretical values .
Advanced: How can researchers design bioactivity assays for this compound, given its structural similarity to cannabinoid receptor antagonists?
Answer:
Leverage scaffold-based drug design:
- Target selection : Prioritize receptors like CB-1 (cannabinoid receptor) based on structural analogs (e.g., CP-945,598, a piperidine-carboxamide antagonist) .
- In vitro assays : Use radioligand displacement assays (³H-SR141716A for CB-1) or cAMP modulation in transfected HEK293 cells .
- Dose-response curves : Test concentrations from 1 nM–10 µM, with negative controls (DMSO) to assess specificity .
- Computational docking : Model interactions using AutoDock Vina and crystal structures of target receptors (e.g., PDB ID 5TGZ) .
Advanced: What methodologies resolve contradictory data in enzymatic inhibition studies involving this compound?
Answer:
Contradictions often arise from assay variability or compound stability. Mitigate via:
- Standardized protocols : Fix parameters like pH (7.4), temperature (37°C), and pre-incubation time (10–30 min) .
- Stability testing : Use LC-MS/MS to monitor degradation under assay conditions (e.g., oxidation of the amino group) .
- Enzyme source consistency : Compare recombinant vs. tissue-extracted enzymes to rule out isoform-specific effects .
- Control compounds : Include known inhibitors (e.g., rimonabant for CB-1) to validate assay sensitivity .
Advanced: How can pharmacokinetic (PK) properties be evaluated for this compound?
Answer:
- In vivo PK studies : Administer intravenously/orally to rodents (dose: 1–10 mg/kg), with serial blood sampling over 24h. Use LC-MS/MS to quantify plasma concentrations .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via radio-HPLC or high-resolution MS to detect phase I/II metabolites (e.g., N-dealkylation, glucuronidation) .
- Tissue distribution : Radiolabel the compound (¹⁴C) and measure accumulation in brain, liver, and kidneys using liquid scintillation counting .
Basic: What are the best practices for ensuring compound stability during storage?
Answer:
- Storage conditions : Keep at −20°C in airtight, light-resistant vials under desiccant (silica gel) to prevent hydrolysis/oxidation .
- Solubility considerations : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
- Purity checks : Re-analyze via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How does the piperidine-pyrimidine scaffold influence reactivity in multi-step syntheses?
Answer:
The scaffold’s nucleophilic amino group and electron-deficient pyrimidine ring enable diverse reactions:
- Functionalization : Acylation (e.g., acetic anhydride) at the 4-amino group or Suzuki coupling at the pyrimidine C-2 position .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) for amino groups during harsh reactions (e.g., acidic/basic conditions) .
- Challenges : Steric hindrance from the methyl group may reduce coupling efficiency; optimize using PdCl₂(PPh₃)₂ catalysts .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding to CB-1 receptors using GROMACS, focusing on piperidine-carboxamide interactions with residues like Phe170/Trp279 .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities, comparing with experimental IC₅₀ values .
- ADMET prediction : Use SwissADME to assess permeability (logP ~2.5) and cytochrome P450 interactions (e.g., CYP3A4 substrate) .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and synthesis .
- Exposure response : For skin contact, rinse with water ≥15 min; if inhaled, move to fresh air and monitor for respiratory distress .
- Waste disposal : Neutralize with 10% acetic acid before incineration as hazardous waste .
Advanced: How can researchers address low solubility in aqueous buffers during bioassays?
Answer:
- Co-solvents : Use ≤1% DMSO or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- pH adjustment : Prepare buffers at pH 3–4 (hydrochloride salt form increases solubility) .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release in in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
